4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine

Description

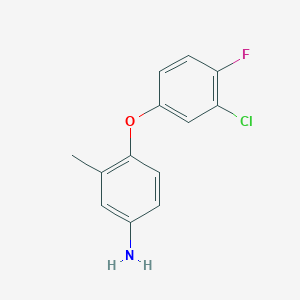

4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine is an aromatic amine derivative featuring a 3-chloro-4-fluorophenoxy group attached to a 3-methyl-substituted aniline ring. This compound is structurally characterized by the presence of halogen atoms (Cl, F) and a methyl group, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO/c1-8-6-9(16)2-5-13(8)17-10-3-4-12(15)11(14)7-10/h2-7H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMVFFOBEJQOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine typically involves the reaction of 3-chloro-4-fluorophenol with 3-methylphenylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under nitrogen atmosphere . The mixture is stirred at room temperature for a specific duration to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted phenylamine derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Phenoxy-Aniline Core

The following compounds share the 3-chloro-4-fluorophenoxy motif but differ in substituents on the aniline ring or adjacent functional groups:

Key Observations :

- The methyl group in 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine likely enhances steric hindrance compared to fluorine or nitro substituents, affecting reaction kinetics in further derivatization.

- The nitro group in 3-(3-chloro-4-fluorophenoxy)-5-nitroaniline increases molecular weight and may improve thermal stability .

Phenoxy-Acetic Acid Derivatives

Key Observations :

Heterocyclic and Benzylamine Analogs

Key Observations :

- Benzylamine analogs (e.g., 4-chloro-3-(trifluoromethyl)benzylamine) exhibit lower molecular weights and distinct reactivity due to the absence of an ether linkage .

Biological Activity

4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 251.68 g/mol. The compound features a phenylamine structure with specific substitutions that enhance its chemical and biological properties. Notably, the presence of a chloro group and a fluorine atom on the phenoxy ring, along with a methyl group on the phenylamine moiety, contributes to its unique reactivity and potential applications in various fields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary investigations have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have demonstrated that it can inhibit the growth of certain cancer cell lines, indicating its potential as a therapeutic agent. The mechanism of action likely involves interaction with specific molecular targets, leading to modulation of enzyme or receptor activity .

The mechanism by which this compound exerts its biological effects primarily involves binding to specific enzymes or receptors. This interaction can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis. Ongoing studies aim to elucidate the precise molecular targets and pathways involved in its action within biological systems .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. SAR studies have indicated that modifications to the phenyl ring can significantly impact biological activity. For instance, substituting electron-withdrawing groups at specific positions can enhance or diminish activity against cancer cell lines .

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Chloro and fluoro substitutions | Antimicrobial and anticancer |

| 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline | Trifluoromethyl group | Distinct reactivity |

| 2-(3-Chloro-4-fluorophenoxy)acetic acid | Acidic functional group | Different biological activity |

Case Studies

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer effects of various phenylamine derivatives, this compound was found to exhibit significant inhibitory activity against several cancer cell lines, including PANC1 and TC32. The compound demonstrated an IC value indicating effective concentration levels required for inhibition .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound revealed effective inhibition against Staphylococcus aureus and other pathogenic bacteria. The findings suggest that its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Q & A

What are the recommended synthetic routes for 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves nucleophilic aromatic substitution between 3-chloro-4-fluorophenol and 3-methylphenylamine derivatives. Optimized conditions include using a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate to deprotonate the phenol, facilitating the substitution reaction . Temperature control (80–100°C) and reaction time (12–24 hours) are critical to achieving yields above 70%. Continuous flow reactors have been suggested for industrial-scale synthesis to enhance purity and efficiency, though laboratory-scale batch reactions remain standard .

How do the chloro and fluoro substituents at the 3 and 4 positions of the phenoxy ring affect the electronic environment and reactivity of this compound?

Advanced Research Question

The electron-withdrawing nature of both chloro (-Cl) and fluoro (-F) groups creates an electron-deficient aromatic ring, directing electrophilic substitution to the para position relative to the phenoxy oxygen. Density Functional Theory (DFT) calculations suggest that fluorine’s strong inductive effect decreases electron density more significantly than chlorine, influencing reaction kinetics in subsequent derivatization reactions . This electronic environment enhances stability against oxidative degradation but may reduce nucleophilic attack susceptibility at certain positions . Comparative studies with mono-halogenated analogs show that dual substitution increases binding affinity to hydrophobic enzyme pockets in biological assays .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, with specific attention to aromatic proton splitting patterns due to chloro and fluoro substituents. Fluorine induces distinct deshielding and coupling in adjacent protons, observable in ¹H NMR as doublets or triplets . Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular ion confirmation ([M+H]⁺) and purity assessment, with fragmentation patterns aiding structural elucidation . Infrared (IR) spectroscopy verifies amine (-NH₂) and ether (C-O-C) functional groups through characteristic absorption bands .

In studies where this compound exhibits conflicting biological activities (e.g., enzyme inhibition vs. no effect), what methodological approaches can resolve these discrepancies?

Advanced Research Question

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Researchers should first verify purity via HPLC coupled with mass spectrometry . Orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization) can validate binding interactions . Molecular docking simulations predict binding modes, highlighting how structural analogs with minor substitutions might exhibit divergent activities . Comparative studies under standardized protocols isolate variables contributing to observed differences .

What are the stability considerations for this compound under various storage conditions, and how can degradation be minimized?

Basic Research Question

The compound is sensitive to light and moisture, necessitating storage in amber glassware under inert atmosphere (argon or nitrogen) at -20°C . Degradation products, primarily from amine oxidation, can be monitored using thin-layer chromatography (TLC) with iodine visualization. Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w extend shelf-life by preventing radical-mediated decomposition . Regular NMR analysis every six months assesses structural integrity .

How can computational chemistry methods (e.g., DFT, molecular docking) be applied to predict the interaction mechanisms of this compound with biological targets?

Advanced Research Question

Density Functional Theory (DFT) calculations elucidate electronic properties, such as frontier molecular orbitals (HOMO-LUMO), which correlate with reactivity and binding potential . Molecular docking simulations using enzyme crystal structures predict binding poses and affinity, guided by halogen-bonding capabilities with key residues . Molecular Dynamics (MD) simulations assess interaction stability over time, providing insights into inhibitory mechanisms . Mutagenesis studies (e.g., alanine scanning) validate computational predictions .

Notes on Methodology and Evidence:

- Synthesis Optimization : Evidence from halogenated phenyl sulfones and aniline derivatives informs reaction conditions.

- Electronic Effects : DFT studies and comparative biological assays explain substituent impacts.

- Analytical Techniques : LC-MS , NMR , and IR are standard for characterization.

- Data Contradictions : Orthogonal assays and molecular docking address variability in biological studies.

- Stability : Storage protocols from reagent catalogs and degradation studies guide best practices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.